N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide

Description

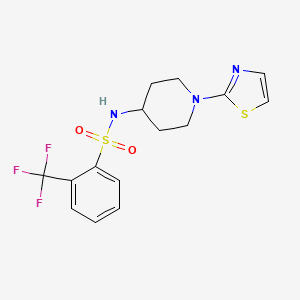

This compound is a benzenesulfonamide derivative featuring a trifluoromethyl group at the 2-position of the benzene ring and a piperidin-4-yl moiety substituted with a thiazol-2-yl group.

Properties

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O2S2/c16-15(17,18)12-3-1-2-4-13(12)25(22,23)20-11-5-8-21(9-6-11)14-19-7-10-24-14/h1-4,7,10-11,20H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNXVHRJTMXBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.

Coupling Reactions: The thiazole and piperidine rings are then coupled using a suitable linker, often through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Sulfonamide Formation: Finally, the benzenesulfonamide moiety is introduced through sulfonation reactions involving sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential in combating viral infections, particularly HIV. Research indicates that thiazole-containing compounds exhibit effective inhibition of HIV-1 reverse transcriptase, a critical enzyme in the viral replication process. For instance, derivatives of thiazole with piperidine rings have shown promising results with IC50 values as low as 1.7 μM against HIV-1 reverse transcriptase, indicating potent antiviral activity compared to traditional inhibitors like nevirapine .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. It has been shown to inhibit cellular CDK9-mediated RNA polymerase II transcription, which is crucial for cancer cell proliferation. This inhibition leads to a reduction in the expression of the Mcl-1 antiapoptotic protein, promoting apoptosis in cancer cells . Various thiazole derivatives have been synthesized and tested for their cytotoxic effects against different cancer cell lines, demonstrating significant potential as therapeutic agents.

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide has been investigated for its anti-inflammatory properties. The compound's ability to selectively inhibit cyclooxygenase-2 (COX-2) has been noted, which is significant given COX-2's role in inflammation and pain pathways. Certain derivatives have exhibited selectivity and potency comparable to established COX-2 inhibitors while minimizing ulcerogenic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the thiazole and piperidine moieties can enhance biological activity. For example, substituents on the trifluoromethyl group can significantly influence both potency and selectivity against target enzymes .

Case Study 1: Antiviral Screening

A series of thiazole-piperidine derivatives were screened for their ability to inhibit HIV replication in vitro. Among these, one derivative demonstrated an IC50 value of 1.7 μM against reverse transcriptase, significantly outperforming other tested compounds .

Case Study 2: Cancer Cell Line Testing

In another study, various thiazole derivatives were tested against MCF-7 breast cancer cells. The results indicated that compounds with specific substitutions on the piperidine ring exhibited higher cytotoxicity than those without such modifications .

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| Antiviral Activity | Inhibition of HIV-1 reverse transcriptase | IC50 = 1.7 μM |

| Anticancer Properties | Inhibition of CDK9-mediated transcription leading to apoptosis | Reduced Mcl-1 expression |

| Anti-inflammatory | Selective inhibition of COX-2 | Comparable potency to established COX inhibitors |

| Structure Activity | Modifications enhance biological activity | Substituents influence potency and selectivity |

Mechanism of Action

The mechanism of action of N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

Receptor Modulation: It may modulate receptor activity by acting as an agonist or antagonist.

Signal Transduction: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The following compounds share structural motifs with the target molecule, including sulfonamide groups, piperidine/thiazole heterocycles, or trifluoromethyl substituents:

Compound 6e ():

- Name: 4-(4-(1-(2-(2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetyl)hydrazineylidene)ethyl)-5-methyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzenesulfonamide

- Key Features :

- Thiazol-2-yl sulfonamide group.

- Additional triazole and hydrazineylidene moieties.

- Dichlorophenyl substituent.

- Activity : Designed as a selective COX-2 inhibitor with in vivo PGE2-lowering activity .

Compound 13 ():

- Name : 2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)-N-(1-(2-methylbenzoyl)piperidin-4-yl)benzenesulfonamide

- Key Features :

- Piperidin-4-yl sulfonamide with a 2-methylbenzoyl group.

- Trifluoromethyl-substituted dihydropyrimidine ring.

- Application : Herbicidal ureidopyrimidine derivative .

Compound 2l ():

- Name : N-(phenylsulfonyl)-N-(2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide

- Key Features :

- Dual sulfonamide groups.

- Tetramethylpiperidine and trifluoromethylphenyl substituents.

- Synthesis : Prepared via radical-mediated trifluoromethylation, yielding 39% after purification .

Comparative Analysis (Table)

Key Findings

The thiazol-2-yl group is shared with 6e, suggesting a role in binding to biological targets like COX-2 .

Trifluoromethyl Impact :

- All compounds utilize trifluoromethyl groups for enhanced lipophilicity and metabolic stability. However, its position (e.g., benzene vs. pyrimidine rings) affects electronic and steric properties .

Synthetic Challenges :

- Compound 2l’s low yield (39%) highlights difficulties in trifluoromethylation and purification, a concern for scalable synthesis of similar derivatives .

Biological Activity :

- Only 6e has confirmed pharmacological activity (COX-2 inhibition), emphasizing the need for target-specific functional groups .

Biological Activity

N-(1-(Thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, a piperidine moiety, and a trifluoromethyl group attached to a benzenesulfonamide backbone. Its chemical structure can be represented as follows:

This unique combination of functional groups is believed to contribute to its diverse biological activities.

-

Antitumor Activity :

- Several studies have reported that thiazole derivatives exhibit significant antitumor properties. The presence of the thiazole ring in this compound is crucial for its cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation through interactions with key proteins involved in cell cycle regulation .

- Neuroprotective Effects :

- Antimicrobial Activity :

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole-containing compounds. Key findings include:

- Thiazole Ring : Essential for cytotoxicity; modifications to this ring can significantly alter activity.

- Piperidine Moiety : Influences binding affinity to target proteins.

- Trifluoromethyl Group : Enhances lipophilicity and may improve membrane permeability, aiding in bioavailability .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions:

Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis.

Piperidine functionalization : Introduction of the thiazole moiety to piperidine-4-yl via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

Sulfonamide linkage : Reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with the amine group on the piperidine-thiazole intermediate under basic conditions (e.g., using triethylamine in DCM).

- Key Tools : Reaction progress monitored via TLC or HPLC; intermediates purified via column chromatography .

Q. How is the compound characterized for structural confirmation and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm for benzene and thiazole), piperidine protons (δ 2.5–3.5 ppm), and trifluoromethyl group (singlet at ~δ 3.9 ppm).

- ¹³C NMR : Sulfonamide carbonyl (~δ 165 ppm), trifluoromethyl carbon (δ 125–130 ppm, split due to ¹JCF coupling) .

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z ~430–440, confirmed via high-resolution MS (HRMS).

- HPLC : Purity >95% using reversed-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase, cyclooxygenase) using fluorometric or colorimetric substrates.

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer :

- Substituent Variation : Modify the trifluoromethyl group (e.g., replace with Cl, Br) or thiazole ring (e.g., introduce methyl/fluoro substituents).

- Biological Testing : Compare IC₅₀ values in enzyme assays or EC₅₀ in cell-based models.

- Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How to resolve contradictions in solubility and bioactivity data across studies?

- Methodological Answer :

- Solubility Optimization : Test in co-solvents (e.g., DMSO:PBS mixtures) or use surfactants (e.g., Tween-80).

- Bioactivity Validation : Replicate assays under standardized conditions (pH, temperature) and include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).

- Analytical Cross-Check : Compare HPLC purity data and batch-to-batch variability .

Q. What strategies are effective for target identification and mechanism of action studies?

- Methodological Answer :

- Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins.

- Cellular Thermal Shift Assay (CETSA) : Identify target proteins by measuring thermal stability shifts in cell lysates.

- CRISPR-Cas9 Knockout : Validate targets by assessing loss of compound efficacy in gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.